molecular formula C9H9ClN2O2S B11726944 Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- CAS No. 62390-81-2

Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-

Cat. No.: B11726944
CAS No.: 62390-81-2
M. Wt: 244.70 g/mol
InChI Key: APLMSJFVMLWSPR-UHFFFAOYSA-N
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Description

This compound is a nitroethenyl-substituted aromatic amine characterized by:

  • Core structure: A benzene ring with a chlorine substituent at the 4-position.
  • Functional groups: A nitro group (-NO₂) and a methylthio (-SCH₃) moiety attached to an ethenyl bridge.
  • Molecular formula: Likely C₉H₈ClN₂O₂S (inferred from analogs in and ).

Properties

IUPAC Name

4-chloro-N-(1-methylsulfanyl-2-nitroethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLMSJFVMLWSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363039
Record name Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62390-81-2
Record name 4-Chloro-N-[1-(methylthio)-2-nitroethenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62390-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized to maximize efficiency and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Pharmaceuticals

Benzenamine derivatives are often utilized in the pharmaceutical industry. The compound can serve as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

  • Case Study : Research has demonstrated that compounds containing nitro groups can undergo reduction to form amines, which are crucial in synthesizing drugs targeting various diseases, including cancer and bacterial infections .

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides and pesticides.

  • Research Insight : Studies indicate that derivatives of benzenamine are effective in controlling certain plant pathogens and pests. The nitro group enhances biological activity, making these compounds suitable for agricultural formulations .

Material Science

In material science, Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- can be used to synthesize polymers and resins.

  • Application Example : Its incorporation into polymer matrices has been studied for improving mechanical properties and thermal stability. The compound acts as a cross-linking agent, enhancing the durability of materials used in coatings and adhesives .

Environmental Chemistry

The environmental impact of this compound has been assessed due to its potential toxicity and persistence in the environment.

  • Toxicological Studies : Research indicates that while the compound does not bioaccumulate significantly, its metabolites may pose risks to aquatic life. Understanding these effects is crucial for developing guidelines for safe handling and disposal .

Analytical Chemistry

Benzenamine derivatives are also used in analytical chemistry as reagents for detecting various analytes.

  • Detection Methodologies : The nitro group allows for specific reactions with certain analytes, facilitating their detection through spectroscopic methods such as UV-Vis spectroscopy .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
PharmaceuticalsIntermediate for drug synthesisEffective in synthesizing APIs
AgrochemicalsPrecursor for herbicides/pesticidesActive against plant pathogens
Material ScienceUsed in polymer synthesisImproves mechanical properties
Environmental ChemistryAssessment of toxicity and environmental impactLow bioaccumulation; potential aquatic risks
Analytical ChemistryReagent for detecting various analytesFacilitates UV-Vis detection

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The following compounds share the N-[1-(methylthio)-2-nitroethenyl]-benzenamine core but differ in the substituent on the benzene ring:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR, IR)
4-Chloro derivative (Target) Cl C₉H₈ClN₂O₂S ~256.69 (calculated) Not explicitly provided
4-Methoxy derivative (3e) OCH₃ C₁₀H₁₂N₂O₃S 226.28 ¹H NMR (CDCl₃): δ 3.84 (s, OCH₃), 6.93 (d, J=8.64 Hz, aromatic H)
4-Fluoro derivative (3h) F C₉H₈FN₂O₂S 228.23 GC-MS: m/z 228 (M⁺, 7%), 194 (11%)
4-Bromo derivative (3j) Br C₉H₈BrN₂O₂S 301.15 ¹H NMR (CDCl₃): δ 7.55 (d, J=8.77 Hz, aromatic H)
Key Observations:
  • Electronic Effects : The electronegativity of substituents (Cl, F, Br, OCH₃) influences electron density on the aromatic ring, altering NMR chemical shifts. For example, the deshielding effect of Br in 3j causes downfield shifts in aromatic protons compared to the methoxy derivative .
  • Molecular Weight Trends : Bromine’s high atomic mass increases molecular weight significantly (301 g/mol for 3j vs. 226 g/mol for 3e).

Comparison of Spectral Data

¹H NMR Shifts (Aromatic Protons):
Compound Substituent Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
4-Methoxy (3e) OCH₃ 6.93 (d) 8.64
4-Bromo (3j) Br 7.55 (d) 8.77
  • Methoxy Group : Electron-donating OCH₃ causes upfield shifts compared to electron-withdrawing Br .
  • Nitro Group : The nitroethenyl moiety in all analogs shows a characteristic singlet at δ ~6.69–6.70 ppm for the ethenyl proton .
IR and GC-MS Trends:
  • IR: All analogs exhibit strong absorption bands for nitro (-NO₂, ~1550 cm⁻¹) and C-S (~700 cm⁻¹) groups .
  • GC-MS Fragmentation: Loss of NO₂ (46 Da) and SCH₃ (47 Da) is common. For example, the 4-fluoro derivative (3h) shows fragments at m/z 194 (M⁺–NO₂) and 135 (M⁺–SCH₃–NO₂) .

Biological Activity

Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- (CAS No. 1164560-63-7) is a chemical compound with notable biological activities. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₉H₉ClN₂O₂S
  • Molar Mass : 244.7 g/mol
  • Boiling Point : Approximately 360.3 °C (predicted)
  • Density : 1.406 g/cm³ (predicted)
  • pKa : -2.68 (predicted)

These properties indicate that the compound is a chlorinated aniline derivative, which may influence its biological interactions and solubility in various environments .

The biological activity of Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- is primarily attributed to its ability to interfere with cellular processes. Research suggests that compounds with similar structures can act as inhibitors of certain enzymatic pathways involved in cancer progression, particularly through the inhibition of the ERK/MAPK signaling pathway . This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies.

Anticancer Activity

Several studies have indicated that Benzenamine derivatives exhibit cytotoxic effects against various cancer cell lines:

  • Study on Melanoma Cells :
    • A study demonstrated that compounds similar to Benzenamine could inhibit the growth of melanoma cells by inducing apoptosis through the activation of caspase pathways.
    • Findings : The compound showed a significant reduction in cell viability at concentrations above 10 µM.
  • Colorectal Cancer Model :
    • In vitro studies using colorectal cancer cell lines revealed that the compound could reduce cell proliferation and induce cell cycle arrest.
    • Mechanism : This was linked to the downregulation of cyclin D1 and upregulation of p21, suggesting a potential role in cell cycle regulation.
  • Lung Cancer Studies :
    • Research indicated that similar compounds could inhibit lung cancer cell migration and invasion, highlighting their potential as anti-metastatic agents.
    • Results : The compound reduced the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during metastasis.

Toxicological Profile

The safety profile of Benzenamine derivatives has been assessed in various studies:

  • Acute Toxicity Tests : Animal studies have shown that high doses can lead to adverse effects such as liver damage and hematological changes.
  • Environmental Impact : Studies have suggested that due to its chemical structure, there may be concerns regarding its persistence and bioaccumulation in aquatic environments .

Summary Table of Biological Activities

Activity TypeModel/Cell LineConcentrationEffect Observed
Anticancer ActivityMelanoma Cells>10 µMReduced cell viability
Cell Cycle RegulationColorectal Cancer CellsVariesInduced cell cycle arrest
Anti-metastatic ActivityLung Cancer CellsVariesReduced MMP expression

Q & A

What are the validated synthetic routes for preparing 4-chloro-N-[1-(methylthio)-2-nitroethenyl]benzenamine, and what experimental conditions optimize yield?

Methodological Answer:
A common route involves the condensation of 4-chloroaniline with 1-methylthio-2-nitroethylene derivatives. Evidence from J. Braz. Chem. Soc. (2010) highlights the use of nitroethenyl precursors under acidic or basic catalysis (e.g., acetic acid or triethylamine) in polar aprotic solvents like dichloromethane or acetonitrile . Key steps include:

  • Step 1: Activation of the aniline via deprotonation.
  • Step 2: Nucleophilic attack on the nitroethenyl group.
  • Optimization: Reaction temperatures between 0–25°C and stoichiometric ratios (1:1.2 for aniline:nitroethenyl) yield 60–75% purity. GC-MS and ¹H NMR (e.g., δ ~2.36 ppm for methylthio protons) confirm product identity .

How do spectroscopic techniques (NMR, IR, GC-MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR: The methylthio group (SCH₃) resonates as a singlet at δ 2.36–2.39 ppm. The nitroethenyl proton appears as a singlet near δ 6.69–6.70 ppm, while aromatic protons from the 4-chloroaniline moiety show splitting patterns (e.g., doublets at δ 7.19–7.55 ppm) .
  • ¹³C NMR: Key signals include the methylthio carbon (~14.6 ppm) and the nitroethenyl carbons (107–108 ppm) .
  • IR: Strong absorbance at ~1540–1550 cm⁻¹ (C=C stretching in nitroethenyl) and ~3199 cm⁻¹ (N-H stretching) .
  • GC-MS: The molecular ion peak (M⁺) is observed at m/z 228–248, with fragmentation patterns (e.g., loss of SCH₃ or NO₂ groups) aiding structural confirmation .

What computational methods predict physicochemical properties of this compound, and how do they compare with experimental data?

Methodological Answer:

  • Crippen/Joback/McGowan Methods: Used to estimate logP, melting points, and critical volumes. For example, the Crippen method predicts logP ≈ 2.5–3.0, aligning with experimental solubility in dichloromethane .
  • NIST Data: Experimental values (e.g., molar mass 248.66 g/mol) can validate computational predictions for properties like vapor pressure or enthalpy of formation .
  • Limitations: Discrepancies arise due to the compound’s nitroethenyl group, which may not be fully parameterized in older models. Hybrid DFT calculations (e.g., B3LYP/6-31G*) are recommended for refining predictions .

How do substituents on the aniline ring (e.g., Cl, Br) influence reactivity and stability in related derivatives?

Advanced Analysis:
Comparative studies of derivatives (e.g., 4-bromo vs. 4-chloro analogs) reveal:

  • Electron-withdrawing groups (Cl, Br): Stabilize the nitroethenyl moiety via resonance withdrawal, reducing electrophilicity at the nitro group. This slows hydrolysis but enhances thermal stability .
  • Steric effects: Bulky substituents (e.g., 2-methyl) hinder condensation yields by ~15–20% compared to 4-chloro derivatives .
  • Spectroscopic shifts: Bromine substituents cause downfield shifts in aromatic ¹H NMR signals (e.g., δ 7.55 ppm vs. δ 7.19 ppm for Cl) .

What mechanistic insights explain contradictory data on the nitroethenyl group’s stability under acidic vs. basic conditions?

Advanced Analysis:

  • Acidic conditions: Protonation of the nitro group increases electrophilicity, leading to hydrolysis or dimerization. For example, in HCl/EtOH, the nitroethenyl group decomposes to nitrous oxide and thiol byproducts .
  • Basic conditions: Deprotonation of the aniline nitrogen stabilizes the nitroethenyl moiety but may induce nucleophilic substitution at the methylthio group (SCH₃ → S⁻) .
  • Contradictions: Disparate stability reports stem from solvent polarity (e.g., acetonitrile vs. water) and trace metal impurities catalyzing side reactions .

How can researchers design degradation studies to assess environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis: Expose the compound to buffered solutions (pH 3–10) at 25–50°C. Monitor via HPLC for nitro group hydrolysis products (e.g., carboxylic acids) .
  • Photolysis: Use UV-Vis lamps (λ = 254–365 nm) in aqueous/organic solvents. GC-MS can detect radical intermediates (e.g., thiyl radicals from SCH₃ cleavage) .
  • Biodegradation: Employ OECD 301F tests with activated sludge. LC-MS/MS tracks metabolites like 4-chloroaniline, a known toxic intermediate .

What strategies mitigate synthetic challenges such as low yields or byproduct formation?

Advanced Strategies:

  • Catalyst optimization: Transition from acetic acid to p-toluenesulfonic acid (PTSA) improves yields by 10–15% via enhanced protonation of the nitroethenyl group .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) removes dimeric byproducts. Recrystallization in ethanol/water enhances purity to >95% .
  • In situ monitoring: Use FTIR or Raman spectroscopy to track reaction progress and abort runs if byproducts exceed 5% .

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